![molecular formula C8H8O2 B562243 Anisaldehyde-[7-13C] CAS No. 95537-93-2](/img/structure/B562243.png)
Anisaldehyde-[7-13C]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisaldehyde-[7-13C] is a carbon-13 isotopically labeled compound, specifically a labeled form of anisaldehyde. Anisaldehyde, also known as 4-methoxybenzaldehyde, is an aromatic aldehyde with a methoxy group attached to the benzene ring. The carbon-13 isotope is a stable isotope of carbon, which is commonly used in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anisaldehyde-[7-13C] can be synthesized through the oxidation of 4-methoxytoluene (p-cresyl methyl ether) using manganese dioxide. The reaction involves converting the methyl group to the aldehyde group. Another method involves the oxidation of anethole, a related fragrance compound, using ozonolysis in a system composed of water and ethyl acetate .
Industrial Production Methods: Industrial production of anisaldehyde typically involves the oxidation or methylation of p-cresol or anisole in organic solvents under hazardous conditions of temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions: Anisaldehyde-[7-13C] undergoes various chemical reactions, including:
Reduction: It can be reduced to anisyl alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, manganese dioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Anisic acid.
Reduction: Anisyl alcohol.
Substitution: Nitroanisaldehyde, haloanisaldehyde.
Applications De Recherche Scientifique
Anisaldehyde-[7-13C] is widely used in scientific research due to its isotopic labeling, which makes it valuable in:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetics to understand drug metabolism.
Industry: Applied in the synthesis of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of anisaldehyde-[7-13C] involves its interaction with various molecular targets and pathways. For instance, anisaldehyde has been reported to enhance melanogenesis in cultured melanoma cells by increasing melanin content . It interacts with enzymes like tyrosinase, which catalyzes the oxidation of l-DOPA to dopachrome, a key step in melanin synthesis .
Comparaison Avec Des Composés Similaires
Vanillin: Structurally similar to anisaldehyde, with a hydroxyl group instead of a methoxy group.
Benzaldehyde: Lacks the methoxy group, simpler structure.
Salicylaldehyde: Contains a hydroxyl group ortho to the aldehyde group.
Uniqueness: Anisaldehyde-[7-13C] is unique due to its isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its methoxy group also imparts specific chemical properties, making it useful in various synthetic and industrial applications .
Propriétés
IUPAC Name |
4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-PTQBSOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[13CH]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675629 |
Source


|
| Record name | 4-Methoxy(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95537-93-2 |
Source


|
| Record name | 4-Methoxy(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
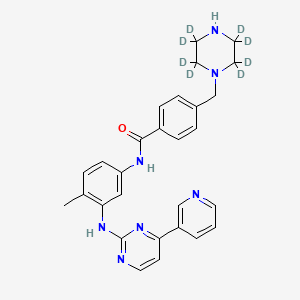
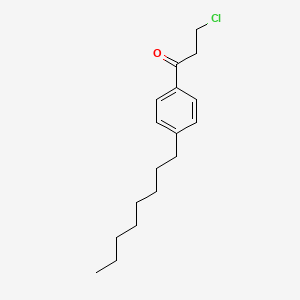
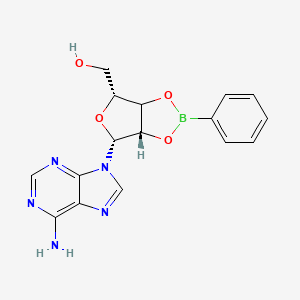

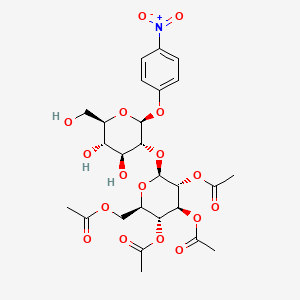
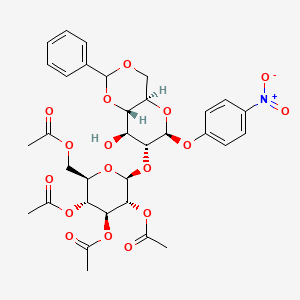
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)
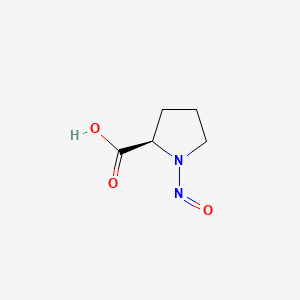
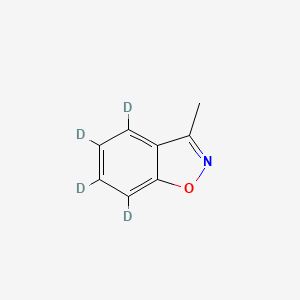

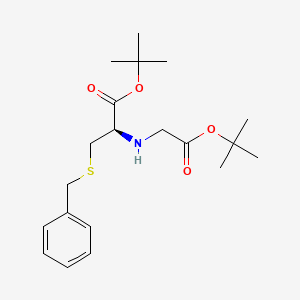
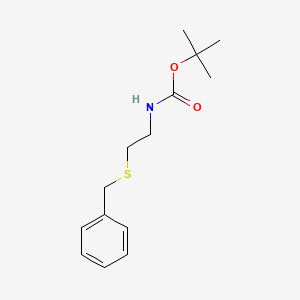
![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
